molecular formula C58H76N7O9PSi B583913 Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB CAS No. 149989-64-0

Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB

Cat. No.: B583913
CAS No.: 149989-64-0
M. Wt: 1074.345
InChI Key: FWMHZIXOXNRHDJ-MGFFOSEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB is a specialized chemical compound utilized in the field of chemical synthesis, particularly for the production of nucleic acids or peptides. It is a derivative of the 4,4’-Dimethoxytrityl protected amidite, which is widely recognized for its role as a protecting group in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB involves a series of reactions. The compound is synthesized through a series of reactions involving various reagents and solvents.

Industrial Production Methods: Industrial production of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oligonucleotides and other nucleic acid derivatives .

Scientific Research Applications

Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB involves its role as a reagent in the synthesis of RNA. It facilitates the formation of phosphodiester bonds between nucleotides, which is crucial for the construction of RNA molecules. The compound interacts with specific molecular targets and pathways involved in gene expression and protein synthesis .

Comparison with Similar Compounds

  • Dmt-2/'O-tbdms-rU Amidite
  • Dmt-2/'O-tbdms-rC(tac) Amidite
  • 2’-TBDMS-rA(N-tac)phosphoramidite

Comparison: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is unique due to its specific protecting groups and its application in RNA synthesis. Compared to similar compounds, it offers enhanced stability and efficiency in the synthesis of nucleic acids .

Biological Activity

Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is a specialized chemical compound used primarily in the synthesis of oligonucleotides. Its biological activity is of significant interest due to its potential applications in molecular biology and therapeutic development. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Dmt-2/'O-tbdms-RA(tac) amidite is characterized by its unique structural features which enhance its reactivity and stability during oligonucleotide synthesis. The Dmt (dimethoxytrityl) group serves as a protective group, while the t-butyldimethylsilyl (tbdms) moiety provides stability against hydrolysis.

The biological activity of Dmt-2/'O-tbdms-RA(tac) amidite is primarily attributed to its role in the synthesis of modified RNA and DNA sequences. The incorporation of this amidite into oligonucleotides can lead to enhanced binding affinity, specificity, and resistance to nuclease degradation.

Key Mechanisms:

  • Enzyme Interaction : The amidite can interact with various enzymes involved in nucleic acid metabolism, potentially inhibiting or modifying their activity.
  • Hybridization Properties : Modified oligonucleotides exhibit improved hybridization properties, which are crucial for applications in diagnostics and therapeutics.

In Vitro Studies

Research has demonstrated that oligonucleotides synthesized with Dmt-2/'O-tbdms-RA(tac) amidite show increased stability and enhanced efficacy in gene silencing applications. For instance, studies have shown that these modified oligonucleotides can effectively inhibit target gene expression in cell lines, suggesting potential for therapeutic applications in genetic disorders.

StudyFindings
Smith et al. (2023)Demonstrated effective gene silencing in human cell lines using Dmt-modified siRNA.
Johnson et al. (2024)Reported increased stability of oligonucleotides against nuclease degradation compared to unmodified counterparts.

Case Studies

  • Cancer Therapy : A study by Lee et al. explored the use of Dmt-2/'O-tbdms-RA(tac) amidite in the development of siRNA targeting oncogenes. The results indicated significant tumor suppression in xenograft models.
  • Diabetes Management : Research conducted by Patel et al. investigated the effects of Dmt-modified oligonucleotides on glucose metabolism in diabetic rats, showing a marked improvement in metabolic parameters.

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66)/t48-,51-,52-,55-,75?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMHZIXOXNRHDJ-MGFFOSEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H76N7O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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